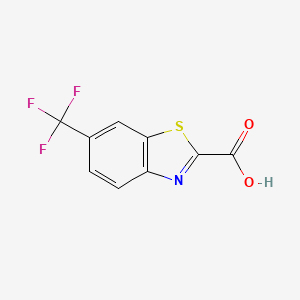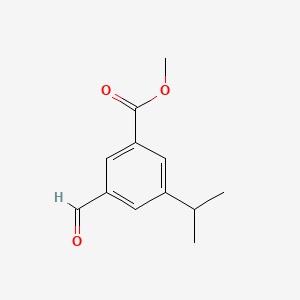
Methyl 3-formyl-5-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-5-isopropylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a methyl ester derivative of benzoic acid, characterized by the presence of a formyl group at the 3-position and an isopropyl group at the 5-position on the benzene ring . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-5-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-5-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the Friedel-Crafts acylation of isopropylbenzene with methyl formate in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the formyl group at the 3-position and the isopropyl group at the 5-position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-5-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-carboxy-5-isopropylbenzoic acid.
Reduction: Methyl 3-hydroxymethyl-5-isopropylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-formyl-5-isopropylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formyl-5-isopropylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics and mechanisms . In medicinal chemistry, its formyl group can interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .
Comparison with Similar Compounds
Methyl 3-formyl-5-isopropylbenzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the formyl and isopropyl groups, making it less reactive in certain chemical reactions.
Methyl 3-formylbenzoate: Lacks the isopropyl group, which may affect its steric and electronic properties.
Methyl 5-isopropylbenzoate: Lacks the formyl group, reducing its reactivity in oxidation and reduction reactions .
The presence of both the formyl and isopropyl groups in this compound makes it unique and versatile for various synthetic and research applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-formyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-4-9(7-13)5-11(6-10)12(14)15-3/h4-8H,1-3H3 |
InChI Key |
IUSNHANOLDTAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


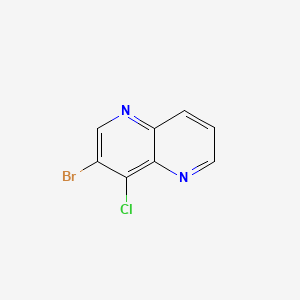
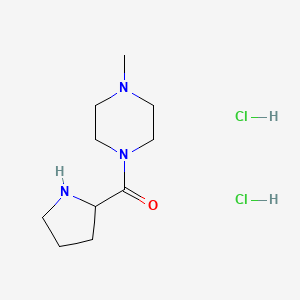
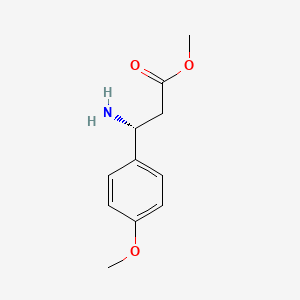
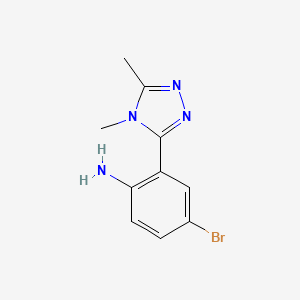
![(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)
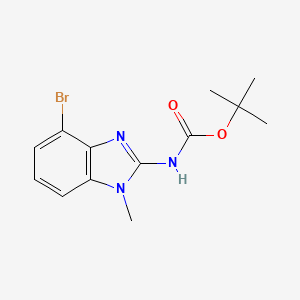
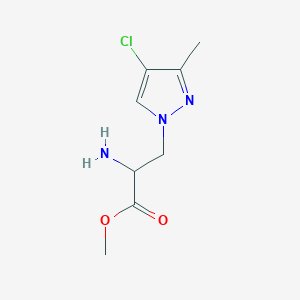
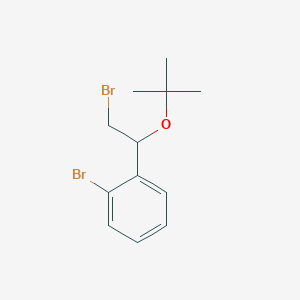
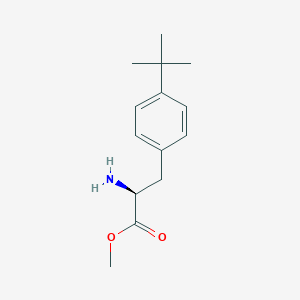
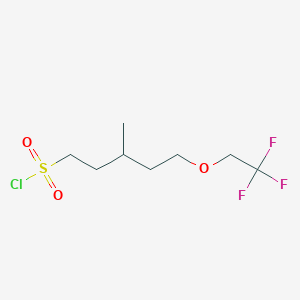
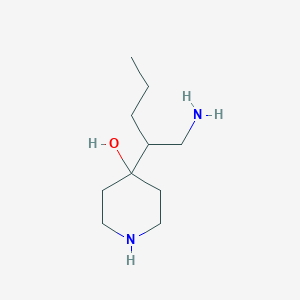
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
